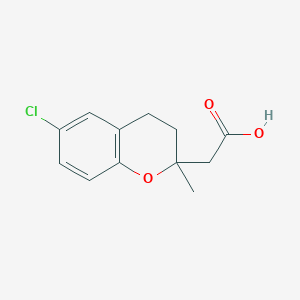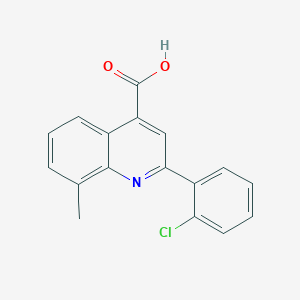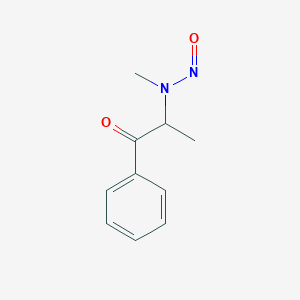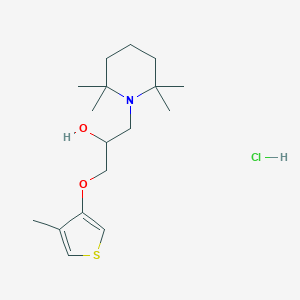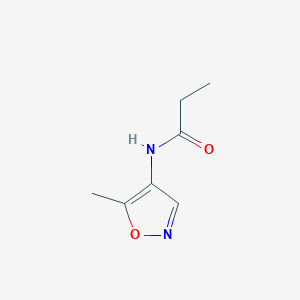
1-(5-Methoxy-2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-2-methylphenyl)ethanone, also known as 2C-H, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, leading to downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. The exact mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone is still not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
1-(5-Methoxy-2-methylphenyl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. It has also been shown to increase cortical excitability, which is thought to be involved in the regulation of perception and attention.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Methoxy-2-methylphenyl)ethanone has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in psychiatric disorders. One limitation is its potential for inducing hallucinogenic effects, which may confound the results of experiments.
Orientations Futures
There are several future directions for research on 1-(5-Methoxy-2-methylphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential for use in cognitive enhancement and memory improvement. Finally, further investigation is needed to fully understand the mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone and its effects on the brain.
Méthodes De Synthèse
The synthesis of 1-(5-Methoxy-2-methylphenyl)ethanone involves the reaction of 2-methoxy-5-methylphenol with bromine to form 2-bromo-5-methoxytoluene. This intermediate is then reacted with ethylmagnesium bromide to form 1-(5-Methoxy-2-methylphenyl)ethanol. The final step involves the oxidation of the alcohol to form 1-(5-Methoxy-2-methylphenyl)ethanone.
Applications De Recherche Scientifique
1-(5-Methoxy-2-methylphenyl)ethanone has been studied for its potential use in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, 1-(5-Methoxy-2-methylphenyl)ethanone has been studied as a potential tool for investigating the role of the serotonin 5-HT2A receptor in these disorders.
Propriétés
Numéro CAS |
110743-57-2 |
|---|---|
Nom du produit |
1-(5-Methoxy-2-methylphenyl)ethanone |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-(5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12-3)6-10(7)8(2)11/h4-6H,1-3H3 |
Clé InChI |
GTDORSWMHIIHPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC)C(=O)C |
Synonymes |
Ethanone, 1-(5-methoxy-2-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



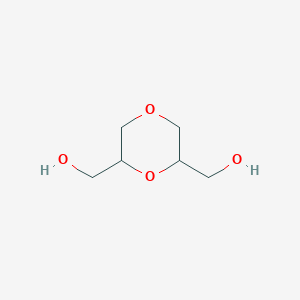
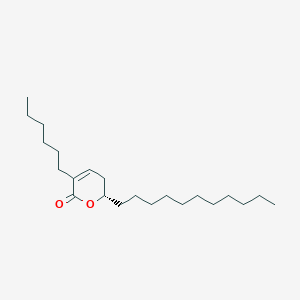
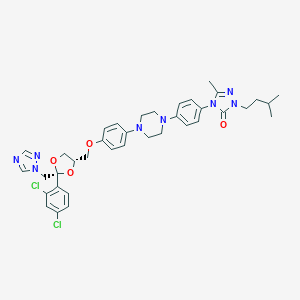
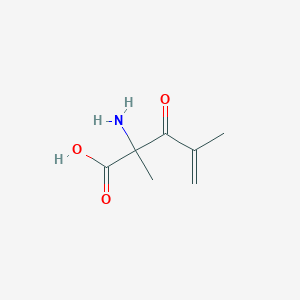
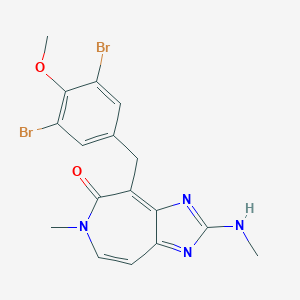
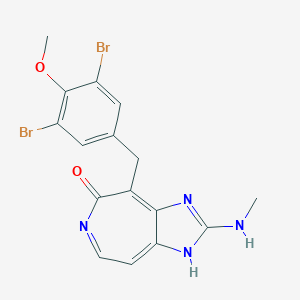
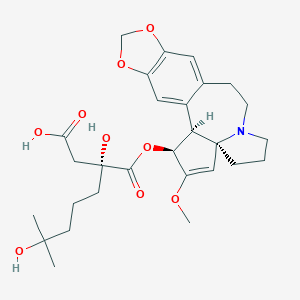
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
